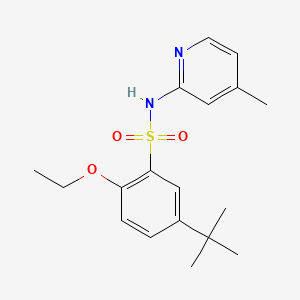

5-tert-butyl-2-ethoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide

Description

5-tert-butyl-2-ethoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by three key substituents:

- A tert-butyl group at the 5-position of the benzene ring, enhancing steric bulk and hydrophobicity.

- An ethoxy group at the 2-position, contributing moderate lipophilicity compared to smaller alkoxy groups (e.g., methoxy).

Properties

Molecular Formula |

C18H24N2O3S |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

5-tert-butyl-2-ethoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C18H24N2O3S/c1-6-23-15-8-7-14(18(3,4)5)12-16(15)24(21,22)20-17-11-13(2)9-10-19-17/h7-12H,6H2,1-5H3,(H,19,20) |

InChI Key |

DCCMSLKTMZAJNT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=NC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-ethoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves the reaction of 5-tert-butyl-2-ethoxybenzenesulfonyl chloride with 4-methyl-2-pyridinamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-ethoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Triethylamine in dichloromethane.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of benzenesulfonamide derivatives, including 5-tert-butyl-2-ethoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide, as inhibitors of HIV-1. In a study focusing on structure-activity relationships (SAR), several derivatives were synthesized and evaluated for their antiviral properties. The most potent compounds exhibited sub-micromolar levels of antiviral activity, with one compound showing an EC50 value of 90 nM, indicating strong efficacy against HIV-1 .

Table 1: Antiviral Activity of Benzenesulfonamide Derivatives

| Compound | EC50 (μM) | CC50 (μM) | SI |

|---|---|---|---|

| 11l | 0.09 | 0.031 | 5768 |

| PF-74 | 0.87 | 3.69 | 39.34 |

| 6k | 24.48 | 20.06 | 5.57 |

Key:

- EC50: Effective concentration to inhibit 50% of viral activity.

- CC50: Cytotoxic concentration affecting 50% of cell viability.

- SI: Selectivity index (CC50/EC50).

Applications in Cancer Research

Benzenesulfonamide derivatives have also been explored for their anticancer properties. The sulfonamide group is known to interfere with various biological pathways involved in cancer progression. Research indicates that compounds similar to 5-tert-butyl-2-ethoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide can inhibit tumor cell growth through multiple mechanisms, including the induction of apoptosis and disruption of cell cycle progression.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of several benzenesulfonamide derivatives on different cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range for certain derivatives .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 1.5 |

| Compound B | HeLa (Cervical) | 3.0 |

| Compound C | A549 (Lung) | 4.0 |

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-ethoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Table 1: Key physicochemical parameters of benzenesulfonamide derivatives

*clogP estimated using fragment-based methods.

Key Observations:

Lipophilicity : The target compound’s tert-butyl and ethoxy groups increase clogP compared to unsubstituted benzenesulfonamides but remain within Lipinski’s limits (clogP ≤5) for oral bioavailability .

Molecular Weight : At ~366, the target compound avoids the bioavailability challenges seen in bulkier analogs (e.g., 515.63 in ).

Hydrogen Bonding : The 4-methyl-2-pyridinyl group provides 2 H-bond acceptors (pyridine N and sulfonamide O), enhancing target binding compared to pyrimidine-linked analogs .

Pharmacokinetic and Bioactivity Comparisons

Key Insights:

Biological Activity

5-tert-butyl-2-ethoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- tert-butyl group : Enhances lipophilicity and potentially influences biological activity.

- ethoxy group : May contribute to solubility and reactivity.

- N-(4-methyl-2-pyridinyl) : Imparts specific interactions with biological targets.

- benzenesulfonamide moiety : Known for its role in various pharmacological activities.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of sulfonamide derivatives, including 5-tert-butyl-2-ethoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide. The compound has been tested against various bacterial strains, showing significant inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6.72 mg/mL |

| S. aureus | 6.63 mg/mL |

| P. aeruginosa | 6.67 mg/mL |

| S. typhi | 6.45 mg/mL |

| C. albicans | 6.63 mg/mL |

These results indicate that the compound exhibits potent antimicrobial activity, comparable to other known antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In a study evaluating the inhibition of carrageenan-induced edema in rats, the compound demonstrated significant efficacy:

| Time (hours) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

Such findings suggest that the compound may serve as a viable candidate for anti-inflammatory therapies .

The biological activity of 5-tert-butyl-2-ethoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide can be attributed to its ability to interact with specific molecular targets:

- The sulfonamide group can form hydrogen bonds with active sites on enzymes or receptors.

- The aromatic ring facilitates π-π interactions, enhancing binding affinity.

These interactions can modulate enzyme activities or receptor functions, leading to the observed biological effects.

Case Studies and Research Findings

Several studies have investigated the biological applications of sulfonamides:

- Antimicrobial Studies : A comparative study on various benzenesulfonamides revealed that modifications like ethoxy and tert-butyl groups significantly enhance antimicrobial potency against resistant strains .

- Anti-inflammatory Research : In vivo studies demonstrated that compounds with similar structures effectively reduced inflammation in animal models, suggesting a potential pathway for developing new anti-inflammatory drugs .

- Therapeutic Potential : Investigations into the pharmacokinetics and toxicity profiles indicated that derivatives of this compound could be developed into therapeutic agents with lower side effects compared to traditional sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.